7-Bromomethyl-4-ethoxycoumarin
Description
7-Bromomethyl-4-ethoxycoumarin is a coumarin derivative featuring a bromomethyl group at the 7-position and an ethoxy group at the 4-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties. The bromomethyl group enables nucleophilic substitution reactions, making this compound valuable in drug synthesis and biochemical labeling .
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
7-(bromomethyl)-4-ethoxychromen-2-one |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-10-6-12(14)16-11-5-8(7-13)3-4-9(10)11/h3-6H,2,7H2,1H3 |
InChI Key |
SEOHSSGSTLQOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 7-Bromomethyl-4-ethoxycoumarin with similar coumarin derivatives:
Reactivity and Functional Group Influence
- Bromomethyl Group : The presence of a bromomethyl group (as in this compound and 4-Bromomethyl-7-methoxycoumarin) facilitates nucleophilic substitution, enabling conjugation with biomolecules or further derivatization .
- Ethoxy vs.
- Hydroxy Group : The hydroxy derivative (4-(Bromomethyl)-7-hydroxycoumarin) exhibits higher aqueous solubility but reduced stability under acidic conditions due to protonation .
Key Research Findings
Synthetic Utility : this compound is synthesized via Pechmann condensation, a method also employed for other bromomethylcoumarins .
Bioactivity Trade-offs : While 4-Bromomethyl-7-hydroxycoumarin has superior solubility, its instability in acidic conditions limits its use compared to ethoxy analogs .
Lipophilicity vs. Bioavailability : The bromohexyloxy chain in 7-(6-Bromohexyloxy)-4-methylcoumarin increases logP by ~2 units compared to ethoxy derivatives, favoring accumulation in lipid-rich tissues .
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